molecular formula C14H22BrN B6285708 benzyl(4-bromobutyl)(propan-2-yl)amine CAS No. 1250407-65-8

benzyl(4-bromobutyl)(propan-2-yl)amine

Cat. No. B6285708
CAS RN: 1250407-65-8
M. Wt: 284.2
InChI Key:
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Description

Benzyl(4-bromobutyl)(propan-2-yl)amine is a chemical compound with the CAS Number: 1375472-52-8 . It is also known as N-benzyl-4-bromo-N-isopropyl-1-butanamine hydrobromide . It is typically stored at room temperature .


Molecular Structure Analysis

The molecular structure of this compound can be represented by the InChI code: 1S/C14H22BrN.BrH/c1-13(2)16(11-7-6-10-15)12-14-8-4-3-5-9-14;/h3-5,8-9,13H,6-7,10-12H2,1-2H3;1H . This indicates that the molecule consists of a benzyl group, a 4-bromobutyl group, and a propan-2-yl group attached to a nitrogen atom.


Physical And Chemical Properties Analysis

This compound has a molecular weight of 365.15 . It is a powder at room temperature .

Mechanism of Action

The mechanism of action of benzyl(4-bromobutyl)(propan-2-yl)amine is relatively simple. It is believed that the compound acts as a nucleophile, or electron donor, in reactions involving the formation of bonds between molecules. This compound is also believed to act as a catalyst, accelerating the rate of reaction and increasing the yield of the desired product.
Biochemical and Physiological Effects
This compound has been shown to have a variety of biochemical and physiological effects. In laboratory studies, this compound has been found to increase the activity of enzymes involved in metabolic processes, such as the breakdown of proteins and carbohydrates. It has also been found to have an effect on the synthesis of DNA and RNA, as well as the production of hormones. In addition, this compound has been found to have a stimulatory effect on the production of neurotransmitters in the brain.

Advantages and Limitations for Lab Experiments

One of the main advantages of using benzyl(4-bromobutyl)(propan-2-yl)amine in laboratory experiments is its high reactivity, which allows for reactions to occur quickly and efficiently. This makes it ideal for use in a variety of reactions, such as the synthesis of peptides and the synthesis of nucleic acids. However, this compound can also be toxic if not handled properly, and it can react with other compounds, which can lead to the formation of unwanted byproducts.

Future Directions

The use of benzyl(4-bromobutyl)(propan-2-yl)amine in scientific research is still in its infancy, and there are a number of potential future directions for research. One potential direction is the use of this compound in the synthesis of new drugs and therapeutics, as the compound has already been shown to have a variety of biochemical and physiological effects. Additionally, this compound could be used in the development of new materials, such as polymers, which could be used in a variety of industries. Finally, this compound could be used in the development of new diagnostic tests, which could be used to detect diseases and disorders.

Synthesis Methods

Benzyl(4-bromobutyl)(propan-2-yl)amine can be synthesized by a variety of methods, including condensation reactions, alkylation reactions, and oxidation reactions. The most common method is the condensation reaction, which involves combining two molecules of the same carbon chain, such as ethyl acetate, with an amine. This reaction produces a new molecule, this compound, which is then purified and isolated.

Scientific Research Applications

Benzyl(4-bromobutyl)(propan-2-yl)amine is widely used in scientific research, particularly in biochemistry and organic synthesis. It is used in a variety of reactions, such as the synthesis of peptides, the synthesis of nucleic acids, and the synthesis of antibiotics. This compound is also used in the synthesis of other compounds, such as polymers and dyes, which are used in a variety of industries.

Safety and Hazards

For safety and hazards information, it’s recommended to refer to the Material Safety Data Sheet (MSDS) provided by the manufacturer . Always handle chemical compounds with appropriate safety measures.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for benzyl(4-bromobutyl)(propan-2-yl)amine involves the reaction of benzylamine with 4-bromobutyl chloride, followed by the reaction of the resulting intermediate with isopropylamine.", "Starting Materials": [ "Benzylamine", "4-bromobutyl chloride", "Isopropylamine", "Anhydrous potassium carbonate", "Anhydrous dichloromethane", "Anhydrous ethanol" ], "Reaction": [ "Step 1: Dissolve benzylamine in anhydrous dichloromethane and add anhydrous potassium carbonate. Stir the mixture at room temperature for 30 minutes.", "Step 2: Add 4-bromobutyl chloride dropwise to the reaction mixture and stir for 24 hours at room temperature.", "Step 3: Filter the reaction mixture to remove the potassium chloride byproduct and concentrate the filtrate under reduced pressure.", "Step 4: Dissolve the resulting intermediate in anhydrous ethanol and add isopropylamine. Stir the mixture at room temperature for 24 hours.", "Step 5: Concentrate the reaction mixture under reduced pressure and purify the product by column chromatography." ] }

CAS RN

1250407-65-8

Molecular Formula

C14H22BrN

Molecular Weight

284.2

Purity

95

Origin of Product

United States

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